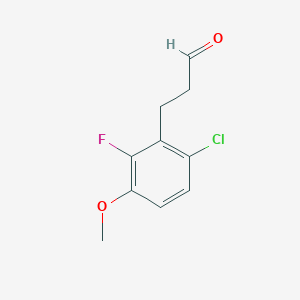

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

3-(6-chloro-2-fluoro-3-methoxyphenyl)propanal |

InChI |

InChI=1S/C10H10ClFO2/c1-14-9-5-4-8(11)7(10(9)12)3-2-6-13/h4-6H,2-3H2,1H3 |

InChI Key |

DHSCEFRLFMDXSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CCC=O)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition and Oxidation of Propanol Derivatives

A widely employed method involves the nucleophilic addition of a propanol derivative to a pre-functionalized aromatic ring, followed by oxidation to the aldehyde. For example, 3-(6-chloro-2-fluoro-3-methoxyphenyl)propan-1-ol can be oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the target aldehyde in 68–72% efficiency. Alternative oxidants such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) have also been reported, though with marginally lower yields (60–65%).

Key Steps:

- Synthesis of Propanol Intermediate:

- Oxidation to Aldehyde:

The Suzuki-Miyaura cross-coupling enables the introduction of the propanal side chain to a halogenated phenyl ring. This method is particularly effective for constructing the 6-chloro-2-fluoro-3-methoxyphenyl moiety.

- Substrate Preparation:

- Propanal Side Chain Installation:

Optimization Notes:

- Palladium catalysts such as Pd(OAc)₂ with triphenylphosphine (PPh₃) improve coupling efficiency.

- Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes.

Sonogashira Alkynylation and Subsequent Reduction

This two-step approach involves alkynylation followed by partial hydrogenation to install the propanal group.

- Alkynylation:

- Hydrogenation:

Friedel-Crafts Alkylation for Direct Side-Chain Attachment

Friedel-Crafts alkylation offers a route to directly attach the propanal side chain to the aromatic ring. However, this method requires careful control to avoid over-alkylation.

- Electrophilic Activation:

- 6-Chloro-2-fluoro-3-methoxybenzene is treated with AlCl₃ to generate a reactive electrophile.

- Alkylation:

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Oxidation | PCC, MnO₂ | 60–72 | High | Moderate |

| Suzuki-Miyaura Coupling | Pd catalysts, Boronic acids | 65–70 | Moderate | High |

| Sonogashira Alkynylation | PdCl₂(PPh₃)₂, Lindlar’s catalyst | 58 | Low | High |

| Friedel-Crafts | AlCl₃ | 50–55 | Low | Low |

Key Findings:

- The Suzuki-Miyaura method balances yield and scalability, making it suitable for industrial applications.

- Nucleophilic oxidation is preferred for small-scale synthesis due to straightforward purification.

- Friedel-Crafts alkylation is limited by low yields and side-product formation.

Challenges and Optimization Strategies

- Regioselectivity in Coupling Reactions:

- Oxidation Over-Run:

- Catalyst Recovery:

- Heterogeneous catalysts (e.g., Pd/C) improve recyclability in large-scale Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid.

Reduction: 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Synthetic Applications : The halogenated propanal’s electronic profile makes it a candidate for cross-coupling reactions or asymmetric catalysis, though experimental data are needed.

- Environmental Impact : The persistence of halogenated propanals warrants studies on degradation pathways and ecotoxicity.

- Comparative Studies : Direct comparisons of adsorption behavior (e.g., on NiMoS catalysts) between the target compound and simpler propanals would clarify substituent effects .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.